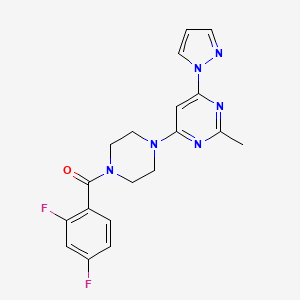

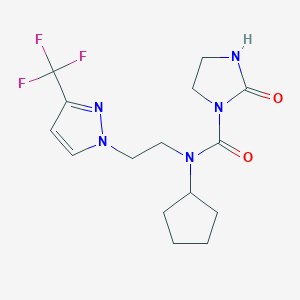

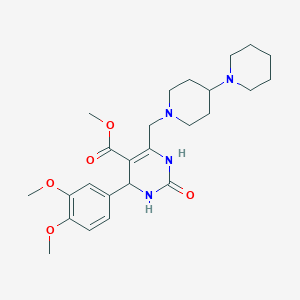

(2,4-二氟苯基)(4-(2-甲基-6-(1H-吡唑-1-基)嘧啶-4-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For this compound, some predicted properties include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It’s also predicted to be soluble in DMSO but insoluble in water .科学研究应用

抗菌剂和抗癌剂

研究表明,包括与“(2,4-二氟苯基)(4-(2-甲基-6-(1H-吡唑-1-基)嘧啶-4-基)哌嗪-1-基)甲酮”结构类似的化合物在内的吡唑衍生物,表现出显著的抗菌和抗癌活性。这些化合物已被合成并评估其作为治疗剂的潜力。例如,Hafez 等人 (2016) 合成了一系列吡唑衍生物,在某些情况下显示出比参考药物多柔比星更高的抗癌活性。大多数新合成的化合物还表现出良好至极好的抗菌活性,表明它们在治疗感染和癌症方面的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

二肽基肽酶 IV 抑制剂

具有类似结构的化合物应用的另一个领域涉及它们作为二肽基肽酶 IV 抑制剂的作用,这在 2 型糖尿病的治疗中具有意义。Sharma 等人 (2012) 探索了二肽基肽酶 IV 抑制剂的代谢、排泄和药代动力学,重点介绍了该药物的消除途径及其在不同物种中的代谢稳定性 (Sharma et al., 2012)。

宫颈癌细胞中的抗癌活性

在癌细胞中激活 p53 的化合物,例如一些蒽酰胺-吡唑并[1,5-a]嘧啶偶联物,已显示出作为抗癌剂的前景,尤其是在宫颈癌细胞中。发现这些化合物可以诱导细胞周期停滞并激活 p53,这是一种在控制细胞生长和凋亡中起关键作用的蛋白质。这样的发现表明这些化合物在治疗 p53 水平低的癌症中具有潜在的治疗效用 (Kamal et al., 2012)。

抗菌活性

新合成的吡唑和异恶唑衍生物显示出有希望的抗菌和抗真菌活性。Sanjeeva 等人 (2022) 报告说,新型的 1,5-二取代吡唑和异恶唑衍生物对各种细菌和真菌菌株表现出良好的活性,突出了这些化合物在开发新的抗菌剂方面的潜力 (Sanjeeva, Narendra, & Venkata, 2022)。

作用机制

Target of Action

The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibition disrupts the function of ALK, leading to the cessation of its proliferative and survival signals .

Biochemical Pathways

The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting ALK, the compound can disrupt these pathways, leading to reduced tumor cell growth and survival .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating brain-related conditions .

Result of Action

The result of the compound’s action is the inhibition of tumor cell growth and survival . By inhibiting the ALK receptor and its downstream pathways, the compound can effectively reduce the proliferation of tumor cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, can also influence the compound’s efficacy .

属性

IUPAC Name |

(2,4-difluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c1-13-23-17(12-18(24-13)27-6-2-5-22-27)25-7-9-26(10-8-25)19(28)15-4-3-14(20)11-16(15)21/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZRASMWLGSYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)